molecular formula C9H18N2O2 B13220641 (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

Cat. No.: B13220641
M. Wt: 186.25 g/mol
InChI Key: DEKHJIWBPMNADR-HTQZYQBOSA-N
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Description

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps involve esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield, selectivity, and environmental friendliness, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like methyl magnesium bromide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methyl-2-pipecolic acid
  • (2R,4R)-4-Hydroxy-2-methylpyrrolidine
  • (2R,4R)-4-Methyl-2-piperidinecarboxylate

Uniqueness

Compared to these similar compounds, (2R,4R)-N-Methoxy-N,2-dimethylpiperidine-4-carboxamide is unique due to its specific functional groups and stereochemistry.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2R,4R)-N-methoxy-N,2-dimethylpiperidine-4-carboxamide

InChI

InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

DEKHJIWBPMNADR-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)N(C)OC

Canonical SMILES

CC1CC(CCN1)C(=O)N(C)OC

Origin of Product

United States

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